molecular formula C29H40N4O7S B2657777 4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-59-9

4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2657777
CAS RN: 533871-59-9
M. Wt: 588.72
InChI Key: ZUSQMPQYFGOVPJ-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure. The “4-(dibutylsulfamoyl)” part suggests the presence of a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. The “N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]” part indicates the presence of an oxadiazole ring, which is a heterocyclic ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring is a planar, aromatic ring, which means it is likely to contribute to the overall stability of the molecule. The sulfonamide group could form hydrogen bonds with other molecules, potentially influencing the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the oxadiazole ring could contribute to its stability .

Scientific Research Applications

Anticancer Activity

Compounds incorporating the 1,3,4-oxadiazole motif have been investigated for their anticancer properties. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown promising antimicrobial and antioxidant activities. Specifically, some compounds demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).

Cholinesterase Inhibition

5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains were designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes targeted in the treatment of dementias and myasthenia gravis. Some derivatives showed moderate dual inhibition, potentially offering a basis for developing treatments for neurological disorders (Pflégr et al., 2022).

Herbicidal Activities

Research into 1,3,4-oxadiazoles has also extended into the development of herbicides. For example, certain 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles demonstrated favorable herbicidal activity against dicotyledonous and monocotyledonous plants, highlighting their potential in agricultural applications (Bao, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamide-containing compounds are used as antibiotics, where they inhibit bacterial growth by interfering with the synthesis of folic acid .

Future Directions

Future research could explore the potential applications of this compound, such as its potential use as a pharmaceutical agent. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7S/c1-6-11-17-33(18-12-7-2)41(35,36)23-15-13-21(14-16-23)27(34)30-29-32-31-28(40-29)22-19-24(37-8-3)26(39-10-5)25(20-22)38-9-4/h13-16,19-20H,6-12,17-18H2,1-5H3,(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQMPQYFGOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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